2,6-dimethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide
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Overview
Description
2,6-Dimethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of methoxy groups at the 2 and 6 positions of the benzene ring, and a pyridin-2-ylsulfamoyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, followed by their coupling through specific reactions. For instance, the Schotten-Baumann acylation reaction is often employed, where anthranylamide and propionic anhydride are used as starting materials . The final step involves the coupling of these intermediates under controlled conditions, often using polar aprotic solvents like dimethyl sulfoxide (DMSO) to enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to ensure cost-effectiveness and scalability. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact. The process may include steps such as hydrolysis, acylation, and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
2,6-Dimethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,6-dimethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide include:
- 2-Benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide
- 2,4-Dichloro-N-(4-(2,6-dimethoxy-pyrimidin-4-ylsulfamoyl)-phenyl)benzamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2,6-dimethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-27-16-6-5-7-17(28-2)19(16)20(24)22-14-9-11-15(12-10-14)29(25,26)23-18-8-3-4-13-21-18/h3-13H,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOIWWZQQZQVMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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